
Methyl 3-carbamothioyl-4-methylbenzoate
Descripción general
Descripción
Methyl 3-carbamothioyl-4-methylbenzoate (M3CM) is an important organic compound used in a variety of scientific research applications. It is an ester of the organic compound carboxylic acid, and is a type of carbamate ester. The compound is known for its unique properties, which make it useful for research in a variety of fields.
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
A study on closely related compounds to Methyl 3-carbamothioyl-4-methylbenzoate, including O-methyl (4-methylbenzoyl)carbamothioate, highlighted the importance of intramolecular chalcogen bonding on their conformational preferences. The research utilized X-ray diffraction and quantum chemical calculations to understand the structural and conformational properties of these compounds, revealing a pseudo-anti conformation as the most stable form. This study provides insights into the role of chalcogen⋯chalcogen interactions in determining the conformational landscape of carbamothioate species (Channar et al., 2020).
Environmental Degradation Pathways
Investigation into the anaerobic degradation pathway of 4-methylbenzoate in a denitrifying bacterium uncovered a specific 4-methylbenzoyl-CoA degradation pathway. This pathway is crucial for understanding the biodegradation processes of similar compounds in the environment, highlighting the adaptation and induction of specific proteins for the degradation of 4-methylbenzoate and offering insights into microbial metabolism and potential bioremediation strategies (Lahme et al., 2012).
Agricultural Applications through Nanoparticle Delivery Systems
Research into the encapsulation of agricultural fungicides within solid lipid nanoparticles and polymeric nanocapsules, including compounds similar to Methyl 3-carbamothioyl-4-methylbenzoate, demonstrated improved delivery mechanisms for these chemicals. This approach helps in enhancing the efficacy of fungicides, reducing environmental toxicity, and providing controlled release, which is essential for sustainable agricultural practices (Campos et al., 2015).
Insecticidal Activity Exploration
The synthesis and evaluation of various derivatives of compounds similar to Methyl 3-carbamothioyl-4-methylbenzoate, such as methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, have provided insights into the stereochemical basis for insecticidal activity. This research contributes to the development of more effective and selective insecticides, highlighting the potential applications of such compounds in pest control (Hasan et al., 1996).
Propiedades
IUPAC Name |
methyl 3-carbamothioyl-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-6-3-4-7(10(12)13-2)5-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUZFMQVZJGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-carbamothioyl-4-methylbenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


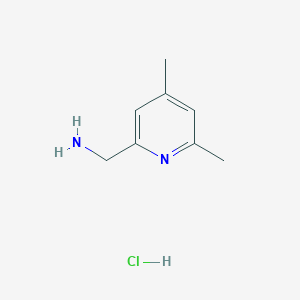
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
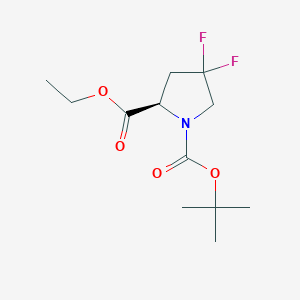
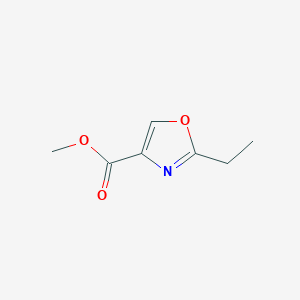
![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)
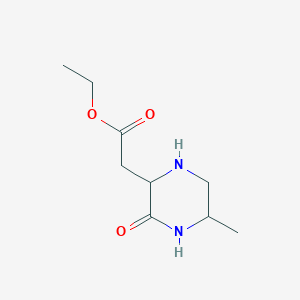
![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)
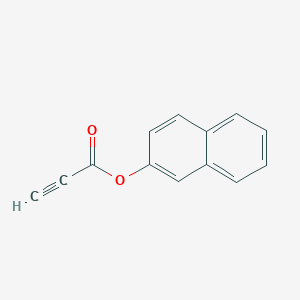
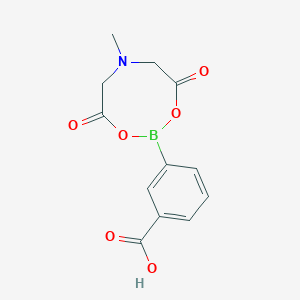
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)
![4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403831.png)